Cas no 895451-75-9 (N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide)
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
- F2536-1379
- AKOS024657694
- N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- 895451-75-9
-
- Inchi: 1S/C16H12F2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21)
- InChI Key: QAIZYSXLIJRNPG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(CCC(NC1=NC2C(=CC=CC=2S1)F)=O)(=O)=O
Computed Properties
- Exact Mass: 382.02574092g/mol
- Monoisotopic Mass: 382.02574092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 113Ų
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-1379-5μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-10μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-4mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-5mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-1379-15mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide |
895451-75-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
N-(4-Fluoro-1,3-Benzothiazol-2-yl)-3-(4-Fluorobenzenesulfonyl)Propanamide: A Comprehensive Overview
The compound N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS No. 895451-75-9) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a benzothiazole ring system and a sulfonyl group, both of which contribute to its versatile chemical properties.
The benzothiazole moiety in this compound plays a crucial role in determining its reactivity and stability. Recent studies have shown that the presence of the fluorine atom at the 4-position of the benzothiazole ring enhances its electronic properties, making it more susceptible to nucleophilic attacks. This feature is particularly advantageous in catalytic applications and in the synthesis of bioactive molecules. Additionally, the sulfonyl group attached to the propanamide chain introduces a strong electron-withdrawing effect, which further modulates the compound's reactivity and solubility properties.
One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Researchers have recently explored its use in the synthesis of high-performance polymers and nanomaterials. For instance, studies published in 2023 have demonstrated that this compound can serve as a building block for constructing stimuli-responsive materials, which exhibit reversible changes in their physical properties under external stimuli such as temperature or pH changes. These materials hold great promise for applications in drug delivery systems and smart textiles.
In the pharmaceutical industry, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide has been investigated for its potential as an intermediate in drug development. Its unique structure allows for easy functionalization, enabling the creation of bioisosteres and prodrugs with improved pharmacokinetic profiles. Recent findings suggest that derivatives of this compound may exhibit inhibitory activity against key enzymes involved in inflammatory diseases and cancer progression. These discoveries underscore its importance as a valuable tool in medicinal chemistry.
From a synthetic perspective, the preparation of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the fluorine atom into the benzothiazole ring is typically achieved through nucleophilic aromatic substitution or electrophilic fluorination reactions. Similarly, the sulfonylation step requires precise control over reaction conditions to ensure optimal yields and selectivity. Recent advancements in catalysis have enabled more efficient syntheses of this compound, reducing production costs and improving scalability.
Another area where this compound has shown significant potential is in agrochemicals. Its ability to act as a bioactive agent has led to investigations into its use as a fungicide or insecticide. Preliminary studies indicate that certain derivatives of this compound exhibit potent activity against plant pathogens without causing harm to non-target organisms. These findings are particularly relevant given the increasing demand for sustainable agricultural practices and eco-friendly pest control solutions.
Looking ahead, the versatility of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide suggests that it will continue to play a pivotal role in diverse research areas. Its unique combination of structural features makes it an ideal candidate for further exploration in fields such as biotechnology, environmental science, and energy storage systems. As researchers continue to uncover new applications for this compound, it is likely to become an essential component of modern chemical innovation.
In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS No. 895451-75-9) stands out as a remarkable example of how tailored molecular design can lead to compounds with multifaceted applications. With ongoing advancements in synthetic methodologies and an increasing understanding of its biological and material properties, this compound is poised to make significant contributions to various industries in the coming years.
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